molecular formula C9H17NO B13795157 Cyclohexanecarboxamide, 3,4-dimethyl-

Cyclohexanecarboxamide, 3,4-dimethyl-

Cat. No.: B13795157
M. Wt: 155.24 g/mol
InChI Key: FXZROTIJYBRGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxamide,3,4-dimethyl-(9ci) is an organic compound with the molecular formula C9H17NO. It is a derivative of cyclohexanecarboxamide, where two methyl groups are substituted at the 3rd and 4th positions of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and appropriate reagents to introduce the 3,4-dimethyl groups.

    Amidation Reaction: The carboxylic acid group is converted to an amide group using reagents such as ammonia or amines in the presence of a dehydrating agent like thionyl chloride or carbodiimides.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) may involve large-scale amidation and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide,3,4-dimethyl-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products

Scientific Research Applications

Cyclohexanecarboxamide,3,4-dimethyl-(9ci) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxamide,3,4-dimethyl-(9ci) is unique due to the presence of the 3,4-dimethyl groups, which confer distinct chemical properties and reactivity. These substitutions can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific applications .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3,4-dimethylcyclohexane-1-carboxamide

InChI

InChI=1S/C9H17NO/c1-6-3-4-8(9(10)11)5-7(6)2/h6-8H,3-5H2,1-2H3,(H2,10,11)

InChI Key

FXZROTIJYBRGMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.